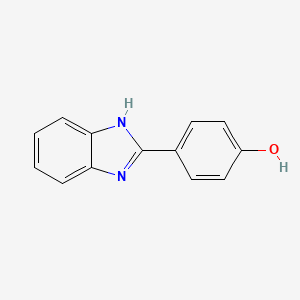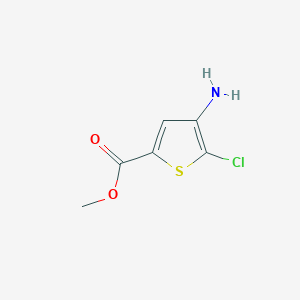
2-(1H-苯并咪唑-2-基)苯酚
概述
描述
4-(1H-Benzimidazol-2-yl)phenol is a compound that features a benzimidazole ring fused to a phenol group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
相关化合物的合成
化合物“2-(1H-苯并咪唑-2-基)苯酚”可用于合成相关化合物。 例如,它已被用于制备2-(4-((1H-苯并[d]咪唑-2-基)硫代)-亚苄基)-肼-1-甲酰硫代酰胺 。 该过程包括在DMSO中使1,3-二氢-2H-1,3-苯并咪唑-2-硫酮与4-氟苯甲醛反应,得到4-[(1H-苯并咪唑-2-基)硫代]苯甲醛 .
微波辅助合成
该化合物也可以使用微波辅助方法合成。 将对氨基苯甲酸和PPA混合物在300 GHz的烤箱中以20%的辐照功率加热1分钟40秒 。 该方法的产率为95% .
生物活性
包括“2-(1H-苯并咪唑-2-基)苯酚”在内的苯并咪唑衍生物已被发现表现出多种有趣的药理活性。 这些活性包括抗病毒、抗肿瘤、降血压、质子泵抑制、驱虫、抗菌和抗炎活性 .
药物发现
苯并咪唑核在药物发现中是一个重要的药效团。 它是天然存在的核苷酸的良好生物电子等排体,可以与蛋白质和酶相互作用 。 因此,“2-(1H-苯并咪唑-2-基)苯酚”及其衍生物可以广泛用作药物化学中的药物支架 .
抗菌活性
一些“2-(1H-苯并咪唑-2-基)苯酚”的衍生物已显示出有效的抗菌活性。例如,某些化合物对几种耐药菌,包括耐甲氧西林和耐万古霉素的金黄色葡萄球菌,表现出4-64 μg/ml的最小抑菌浓度(MIC)范围。 金黄色葡萄球菌 .
化学中间体
“2-(1H-苯并咪唑-2-基)苯酚”及其衍生物可以用作合成其他复杂分子的化学中间体。 它们可用于生产染料、颜料、药物和农用化学品 .
作用机制
Target of Action
Benzimidazole derivatives, which include 4-(1h-benzimidazol-2-yl)phenol, have been reported to act by competitive inhibition of the lanosterol 14α-demethylase (cyp51a1), a key enzyme in sterol biosynthesis of fungi . They have also been suggested to have potential activity against hepatitis C virus .
Mode of Action
It is suggested that benzimidazole compounds bind to dna grooves and exhibit peroxide mediated dna-cleavage properties . This interaction with DNA could lead to changes in the genetic material of the target organism, thereby inhibiting its growth or survival.
Biochemical Pathways
Given its potential inhibition of lanosterol 14α-demethylase (cyp51a1), it may affect the sterol biosynthesis pathway in fungi . This could lead to downstream effects such as disruption of the fungal cell membrane and inhibition of fungal growth.
Result of Action
Benzimidazole compounds have been reported to have high cytotoxic activities , suggesting that they may induce cell death in target organisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with p-hydroxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or under microwave irradiation to enhance the yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of catalysts to improve efficiency and yield.
化学反应分析
Types of Reactions: 4-(1H-Benzimidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catal
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGMBVECOGANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419805 | |
| Record name | 4-(1H-benzimidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-13-8 | |
| Record name | 4-(1H-benzimidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(1H-benzimidazol-2-yl)phenol and its derivatives in inhibiting carbonic anhydrase?
A1: While the exact mechanism is not detailed in the provided research [], it's suggested that these compounds, like many phenols, exhibit moderate CA inhibitory properties []. This inhibition likely stems from the interaction of the phenol moiety with the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction disrupts the enzyme's catalytic activity, which involves the interconversion of carbon dioxide and water into bicarbonate and protons.
Q2: How does the structure of 4-(1H-benzimidazol-2-yl)phenol derivatives influence their carbonic anhydrase inhibitory activity?
A2: The research focuses on Mannich base derivatives of 4-(1H-benzimidazol-2-yl)phenol []. While specific inhibitory constants are not provided, the study mentions utilizing various amines like dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine during the synthesis of the Mannich bases []. This suggests that further research exploring the structure-activity relationship could reveal how different substituents on the phenolic ring and the benzimidazole moiety impact the inhibitory potency and selectivity towards different hCA isoforms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)



![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)



![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)
